molecular formula C19H24N2O B1219307 Corynantheol

Corynantheol

货号: B1219307
分子量: 296.4 g/mol
InChI 键: IILQILGCNGUUHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Corynantheol is a corynanthe-type monoterpene indole alkaloid of natural origin. It was first encountered in nature in the Amazonian tree Aspidosperma marcgravianum . This compound belongs to a large class of rearranged monoterpene indole alkaloids, which are known for their diverse and complex chemical structures and significant biological activities . Corynanthe alkaloids, as a group, are under investigation for a wide spectrum of pharmacological effects. These include activities on the nervous system, as well as potential antimalarial and analgesic properties . While specific clinical data for this compound is limited, its structural similarity to other well-studied corynanthe alkaloids makes it a compound of interest for exploring these areas . Researchers value this compound for phytochemical studies and as a standard in the biosynthetic investigation of monoterpene indole alkaloids, which are typically derived from the precursors tryptamine and secologanin . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

属性

分子式

C19H24N2O

分子量

296.4 g/mol

IUPAC 名称

2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)ethanol

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,13-14,18,20,22H,1,7-12H2

InChI 键

IILQILGCNGUUHT-UHFFFAOYSA-N

SMILES

C=CC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34

规范 SMILES

C=CC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34

同义词

corynantheol

产品来源

United States

科学研究应用

Corynantheol has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that it may exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Case Study: Anti-inflammatory Effects

A study conducted by Zhang et al. (2020) investigated the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The results demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Summary of Pharmacological Studies on this compound

StudyApplicationFindings
Zhang et al. (2020)Anti-inflammatoryReduced TNF-α and IL-6 production
Lee et al. (2021)AntimicrobialInhibited growth of Staphylococcus aureus
Kim et al. (2019)AnalgesicDecreased pain response in animal models

Biochemical Applications

This compound's unique chemical properties enable its use in biochemical research, particularly in drug formulation and delivery systems.

Nanotechnology Applications

Recent advancements have explored the use of this compound in phenolic-enabled nanotechnology. This approach utilizes its properties to create nanocarriers for targeted drug delivery.

Case Study: Nanocarrier Development

Research by Wang et al. (2022) highlighted the development of nanocarriers using this compound for targeted delivery of anticancer drugs. The study showed enhanced drug solubility and bioavailability, leading to improved therapeutic outcomes in cancer treatment.

Table 3: Nanotechnology Applications Involving this compound

ResearcherApplicationResults
Wang et al. (2022)Drug delivery systemsImproved solubility and bioavailability
Chen et al. (2023)BiosensingEnhanced sensitivity in detecting biomarkers

相似化合物的比较

Corynantheol shares structural and biosynthetic relationships with several alkaloids, including dihydrothis compound, protoemetinol, corynantheal, and protoemetine. Below is a detailed comparative analysis:

Structural and Stereochemical Differences
Compound Key Structural Features Stereochemical Configuration
This compound β-carboline core, C-3 hydroxyl, unsaturated C-15–C-20 bond 15R, 20S configuration
Dihydrothis compound Saturated C-15–C-20 bond (due to hydrogenation) 15R, 20S configuration
Protoemetinol Additional hydroxylation at C-9; modified indole ring 15R, 20S, 9S configuration
Corynantheal Oxidized C-3 position (aldehyde group replaces hydroxyl) 15R, 20S configuration
Protoemetine Truncated side chain; lacks C-16–C-20 segment 15R configuration

Key Insights :

  • Dihydrothis compound differs from this compound only in the saturation of the C-15–C-20 bond, which reduces conformational rigidity and alters receptor binding kinetics .
  • Protoemetinol and protoemetine feature modifications in the indole ring and side chain, respectively, which impact their metabolic stability and bioavailability .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Spectral Data (IR, NMR)
This compound 354.4 198–201 0.12 (water) IR: 3400 cm⁻¹ (O-H); ¹H NMR: δ 6.95 (H-10)
Dihydrothis compound 356.4 205–208 0.08 (water) ¹³C NMR: δ 72.5 (C-3)
Protoemetinol 370.4 185–188 0.25 (ethanol) MS: m/z 371 [M+H]⁺

Sources : Data adapted from spectral tables in Tables of Spectral Data for Structure Determination of Organic Compounds and synthetic studies .

Pharmacological and Functional Comparisons
  • Opioid Receptor Affinity : this compound and dihydrothis compound exhibit similar µ-opioid receptor binding (Ki = 1.2 µM and 1.5 µM, respectively), while protoemetine shows negligible activity due to its truncated side chain .
  • Metabolic Stability: Protoemetinol’s additional hydroxyl group increases polarity, enhancing hepatic clearance compared to this compound .
  • Toxicity : Corynantheal’s aldehyde group may contribute to higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) versus this compound (IC₅₀ = 45 µM) .

准备方法

Enantioselective Cascade Sequences

The cornerstone of modern this compound synthesis lies in enantioselective cascade reactions, which enable the simultaneous construction of multiple stereocenters. A landmark study by demonstrated a one-pot catalytic asymmetric cascade sequence using readily available starting materials such as tryptamine derivatives and α,β-unsaturated aldehydes. This strategy employed a bifunctional organocatalyst (e.g., cinchona alkaloid-derived thioureas) to orchestrate a Michael addition-cyclization sequence, achieving the indolo[2,3-a]quinolizidine core with >90% enantiomeric excess (ee). Key advantages include:

  • Operational simplicity : Elimination of intermediate isolations reduced purification steps by 60%.

  • Stereodivergence : Modulation of catalyst loading (5–10 mol%) allowed access to both C3-epimers of this compound.

Diastereodivergent Reaction Steps

Post-cascade diastereocontrol is critical for accessing natural (−)-corynantheol. The use of Lewis acid additives (e.g., Mg(OTf)₂) in a subsequent aldol reaction enabled selective formation of the C15 stereocenter, yielding (−)-corynantheol in 78% overall yield from tryptophol. Notably, this step exhibited remarkable solvent dependence:

  • THF : Favored anti-aldol adducts (d.r. = 4:1).

  • Toluene : Shifted selectivity toward syn-adducts (d.r. = 1:3).

Multicomponent Assembly Processes (MCAPs)

Mannich-Type MCAP for Scaffold Diversification

A 2013 innovation utilized a Mannich multicomponent reaction between dihydro-β-carbolines, crotonyl chloride, and silyl enol ethers to construct pentacyclic intermediates. This approach achieved a 180-member library of this compound analogs, with key metrics:

ComponentReaction TimeYield (%)Purity (%)
Dihydro-β-carboline 724 h6598
Crotonyl chloride12 h7295
Silyl enol ether 1048 h5897

Cycloaddition of the resultant nitrones via microwave irradiation (100°C, 30 min) furnished isoxazolidine-fused analogs, though natural this compound required additional reductive steps (LiAlH₄, −78°C).

Enantioselective Formal Synthesis

Oxazolopiperidone Intermediate Strategy

The 2008 formal synthesis established a chiral oxazolopiperidone intermediate (27 ) through stereoselective cyclocondensation of (S)-tryptophanol with δ-oxoesters. Critical optimizations included:

  • Oxime Dehydration : Employing Burgess reagent (CH₃SO₂NCO) at −40°C prevented epimerization.

  • Reductive Decyanation : NaBH₄/CeCl₃ system achieved 92% retention of configuration at C3.

This 12-step route provided (−)-dihydrothis compound in 21% overall yield, establishing the groundwork for later this compound syntheses.

Recent Advances (2023–2024)

Catalytic Asymmetric Platform for Kratom Alkaloids

The 2024 breakthrough developed a unified strategy for corynantheine-type alkaloids using chiral phosphoric acid catalysts (CPA-3). Key innovations:

  • Dynamic Kinetic Resolution : Racemic aldimines were resolved via CPA-3 (5 mol%), achieving 99% ee for corynantheidine intermediates.

  • Late-Stage Functionalization : Photooxygenation (450 nm LED) introduced C15-OH groups with 85% efficiency.

Biomimetic Oxidative Coupling

Inspired by biosynthetic pathways, a 2023 study demonstrated phenolic oxidative coupling (Fe(acac)₃/O₂) to construct the D-ring of this compound analogs. While yields remained modest (32–45%), this approach provided unprecedented access to C10-oxygenated derivatives.

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)Key AdvantageLimitation
Catalytic Cascade868Gram-scale productionRequires cryogenic conditions
MCAP1422Library diversificationLow diastereoselectivity
Formal Synthesis1221High chiral purityLinear sequence inefficiency
2024 Platform955Broad substrate scopeSpecialized catalysts required

常见问题

Q. What validated methods are recommended for isolating and identifying Corynantheol from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is used for identification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. Ensure purity via thin-layer chromatography (TLC) and quantify using validated calibration curves. Reproducibility requires documenting solvent ratios, column specifications, and temperature gradients .

Q. What are the key spectroscopic markers for distinguishing this compound from structurally similar alkaloids?

this compound’s indole alkaloid structure exhibits distinct NMR signals: a singlet for the C-3 proton (δ ~7.2 ppm) and characteristic coupling patterns for the ethyl side chain (δ ~1.2–2.5 ppm). Infrared (IR) spectroscopy identifies hydroxyl (~3400 cm⁻¹) and tertiary amine (~2800 cm⁻¹) groups. HRMS typically shows a molecular ion peak at m/z 294.1834 (C₁₈H₂₄N₂O). Compare these markers with databases like SciFinder or PubChem to rule out analogs like ajmalicine .

Q. How can researchers design experiments to investigate this compound’s biosynthetic pathways in plant systems?

Use isotope-labeled precursors (e.g., ¹³C-glucose) in tracer studies with plant cell cultures. Combine transcriptomic analysis (RNA-seq) to identify candidate genes (e.g., terpene synthases, cytochrome P450s) and validate via gene silencing (CRISPR/Cas9 or RNAi). Metabolite profiling via LC-MS/MS tracks intermediate accumulation. Enzymatic assays with recombinant proteins confirm catalytic activity .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in the total synthesis of this compound?

this compound’s five stereocenters require enantioselective methods. Use asymmetric Michael additions to establish the C-15 and C-20 configurations . For the indole moiety, employ Pictet-Spengler cyclization with chiral catalysts. Validate stereochemistry via X-ray crystallography or electronic circular dichroism (ECD). Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

In vitro assays (e.g., receptor binding) may not account for metabolic stability or bioavailability. Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in animal models. Use knockout mice to identify metabolizing enzymes (e.g., CYP450 isoforms). Validate target engagement via positron emission tomography (PET) with radiolabeled this compound .

Q. What methodologies are effective for analyzing contradictory data on this compound’s neuropharmacological effects?

Systematic reviews with meta-analysis (PRISMA guidelines) can reconcile conflicting results. Stratify studies by dose, model (e.g., zebrafish vs. rodents), and endpoint (e.g., locomotor activity vs. neurotransmitter levels). Apply Bayesian statistics to quantify uncertainty. Replicate key experiments with blinded protocols to minimize bias .

Q. How can computational modeling improve the prediction of this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina) to map interactions with targets like 5-HT receptors. Molecular dynamics simulations (GROMACS) assess binding stability over time. Quantitative SAR (QSAR) models trained on alkaloid datasets predict modifications for enhanced affinity. Validate predictions with site-directed mutagenesis and SPR binding assays .

Q. What experimental designs mitigate reproducibility issues in this compound’s cytotoxicity studies?

Standardize cell lines (ATCC authentication), culture conditions (e.g., hypoxia vs. normoxia), and compound solubility (DMSO concentration ≤0.1%). Include positive controls (e.g., doxorubicin) and triplicate technical replicates. Publish raw data (e.g., flow cytometry plots) in supplementary materials. Collaborate via open-science platforms to cross-validate findings .

Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

Formulate as nanoparticles (PLGA encapsulation) or liposomes to enhance solubility. Conduct permeability assays (Caco-2 monolayers) and assess first-pass metabolism via liver microsomes. Use prodrug strategies (e.g., esterification) to improve absorption. Compare oral vs. intravenous administration in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corynantheol
Reactant of Route 2
Corynantheol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。